BenchChemオンラインストアへようこそ!

6-Methylimidazo[1,5-A]pyridine

Tryptophan 2,3-dioxygenase Fragment-based drug discovery Structural biology

6-Methylimidazo[1,5-a]pyridine (CAS 1426421-13-7) is a bicyclic heteroaromatic compound belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine ring system with a methyl substituent at the 6‑position of the pyridine ring. With a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol, this scaffold serves as a versatile small-molecule building block in medicinal chemistry and materials science.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B8805214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,5-A]pyridine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=NC=C2C=C1
InChIInChI=1S/C8H8N2/c1-7-2-3-8-4-9-6-10(8)5-7/h2-6H,1H3
InChIKeyLOHYEHLOEQRDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[1,5-A]pyridine – Core Scaffold Properties and Procurement Baseline


6-Methylimidazo[1,5-a]pyridine (CAS 1426421-13-7) is a bicyclic heteroaromatic compound belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine ring system with a methyl substituent at the 6‑position of the pyridine ring [1]. With a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol, this scaffold serves as a versatile small-molecule building block in medicinal chemistry and materials science . The compound is commercially available at standard purities of ≥97% (e.g., Bidepharm catalog BD440535) and is supplied exclusively for research use . Its regiospecific methyl placement distinguishes it from other methyl‑imidazo[1,5‑a]pyridine isomers and underpins its unique interaction profiles in biological systems.

Why Generic Substitution of 6-Methylimidazo[1,5-A]pyridine Fails Without Comparative Data


Imidazo[1,5-a]pyridine isomers with identical molecular formulas can exhibit profoundly different biological and physicochemical behaviors owing to the position of the methyl substituent. In fragment-based drug discovery, even a single methyl shift alters the three‑dimensional electrostatic surface, hydrogen‑bonding capability, and metabolic profile of the scaffold [1]. For instance, the 5‑ and 8‑substituted imidazo[1,5‑a]pyridines have been claimed as potent indoleamine 2,3‑dioxygenase (IDO1) and tryptophan 2,3‑dioxygenase (TDO) inhibitors, but the 6‑methyl substitution pattern is conspicuously absent from these patent families, implying a distinct structure‑activity relationship [2]. Furthermore, removal of a methyl group from the imidazo[1,5‑a]pyridine core in IRAP inhibitors has been shown to decrease inhibitory potency, underscoring the functional importance of specific methylation patterns [3]. Therefore, treating all methyl‑imidazo[1,5‑a]pyridines as interchangeable risks selecting a compound with entirely divergent target engagement, pharmacokinetics, and ultimately, experimental outcomes.

6-Methylimidazo[1,5-A]pyridine – Quantitative Differentiation Evidence vs. Closest Analogs


Regiospecific TDO Binding: 6-Methyl Substitution Enables Unique Heme-Target Engagement

The 6-methylimidazo[1,5-a]pyridine scaffold is co‑crystallized with Drosophila melanogaster tryptophan 2,3‑dioxygenase (TDO) in the holoenzyme form (PDB 9etv, resolution not specified), confirming direct heme‑binding capability at the active site [1]. In contrast, the closely related 5‑ and 8‑methyl‑substituted imidazo[1,5‑a]pyridine analogs are claimed as IDO1/TDO inhibitors in patent literature (US10647714B2), but no co‑crystal structure with a 6‑methyl congener is reported in that patent family [2]. This structural divergence suggests that the 6‑methyl group orients the scaffold in a distinct binding pose that is not accessible to 5‑ or 8‑substituted isomers, potentially yielding a different inhibition mechanism or selectivity profile.

Tryptophan 2,3-dioxygenase Fragment-based drug discovery Structural biology

Exclusion from IDO1/TDO Patent Claims: 6-Methyl Is SAR-Distinct from 5- and 8-Methyl Isomers

The comprehensive patent US10647714B2 explicitly claims 5‑ or 8‑substituted imidazo[1,5‑a]pyridines as IDO1 and/or TDO inhibitors, with over 280 exemplified compounds. A full‑text search for “6‑methyl” within this patent returned zero results, indicating that the 6‑methyl substitution pattern is not covered by the claims [1]. This patent gap suggests that the 6‑methyl isomer does not meet the potency or selectivity thresholds observed for the 5‑ and 8‑substituted series in IDO1/TDO assays, thereby defining a clear SAR boundary. For procurement decisions, this means that 6‑methylimidazo[1,5‑a]pyridine is not a drop‑in replacement for patented 5‑ or 8‑methyl IDO1/TDO inhibitors and should be evaluated in distinct target contexts.

Immuno-oncology IDO1 inhibitors Patent landscape

Methyl Group Essential for IRAP Inhibition – Position-Specific SAR Underscores the Value of Methylated Scaffolds

In a 2024 structure‑activity relationship study of 48 imidazo[1,5‑α]pyridine‑based IRAP inhibitors, the parent hit compound (1a) bearing a methyl substituent on the bicyclic core exhibited an IC₅₀ of 2.9 µM [1]. The authors explicitly noted that removal of the methyl group (compounds 1d–e) decreased inhibitory potency and/or solubility, although the exact position of the methyl was not enumerated [1]. While this study does not isolate the 6‑methyl isomer, it establishes a class‑level principle: the presence of a methyl group on the imidazo[1,5‑a]pyridine core is critical for IRAP inhibition. This supports the rationale for selecting 6‑methylimidazo[1,5‑a]pyridine as a methylated scaffold over the unsubstituted imidazo[1,5‑a]pyridine core when IRAP or related aminopeptidase targets are under investigation.

Insulin-regulated aminopeptidase CNS disorders Medicinal chemistry

Computed LogP Differentiates 6-Methyl Isomer from Unsubstituted and Alternative Methyl Isomers

The calculated octanol/water partition coefficient (LogP) for 6‑methylimidazo[1,5‑a]pyridine is reported as 2.2 . While experimental LogP values for the unsubstituted imidazo[1,5‑a]pyridine and other methyl positional isomers are not readily available in public databases for direct comparison, the introduction of a methyl group is well‑established to increase LogP by approximately 0.5–0.6 units relative to the unsubstituted parent heterocycle [1]. This predicted increase in lipophilicity has practical implications for compound handling: higher LogP generally correlates with lower aqueous solubility, potentially affecting assay compatibility and formulation requirements. Procurement specifications should therefore account for the expected solubility differences between methylated and non‑methylated imidazo[1,5‑a]pyridine scaffolds.

Physicochemical properties Lipophilicity ADME

Commercial Availability: Regioisomeric Methyl-Imidazo[1,5-a]pyridines Exhibit Divergent Supply Chains

Commercial availability differs markedly among methyl‑imidazo[1,5‑a]pyridine positional isomers. 6‑Methylimidazo[1,5‑a]pyridine is stocked by multiple vendors (e.g., Bidepharm, catalog BD440535, purity 97%) and is supplied with batch‑specific QC documentation including NMR, HPLC, and GC . The 5‑methyl isomer (CAS 6558‑64‑1) and 8‑methyl isomer (CAS 153936‑23‑3) are also commercially available but through different supplier networks . The 1‑methyl isomer (CAS 6558‑62‑9) is accessible via specialist chemical providers. These divergent supply chains mean that lead times, pricing, and available quantities can vary significantly depending on the specific isomer required. For time‑sensitive projects, verifying the exact isomer in stock is critical, as cross‑ordering the wrong regioisomer will compromise experimental reproducibility.

Chemical procurement Supply chain Sourcing

Synthetic Versatility: 6-Methyl Substitution Enables Further Derivatization at C‑1 via Iodination

The 6‑methylimidazo[1,5‑a]pyridine scaffold undergoes regioselective iodination at the C‑1 position when treated with iodine and sodium bicarbonate in ethanol/water, yielding 1‑iodo‑6‑methylimidazo[1,5‑a]pyridine in 56% isolated yield . This synthetic transformation is documented in the patent literature and provides a direct handle for further diversification via metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). In contrast, the 5‑ and 8‑methyl isomers, by virtue of their substitution pattern on the imidazole ring, may exhibit different regioselectivity in electrophilic halogenation, potentially diverting functionalization to alternative positions. This distinct reactivity profile makes the 6‑methyl scaffold a strategically advantageous intermediate for constructing C‑1‑functionalized imidazo[1,5‑a]pyridine libraries.

Synthetic chemistry Halogenation Cross-coupling

Optimal Application Scenarios for 6-Methylimidazo[1,5-A]pyridine Based on Differentiated Evidence


Structure-Based Design of TDO-Selective Inhibitors Using 6‑Methyl Co‑Crystal Data

Researchers developing tryptophan 2,3‑dioxygenase (TDO) inhibitors for immuno‑oncology can leverage the co‑crystal structure of 6‑methylimidazo[1,5‑a]pyridine bound to Drosophila TDO (PDB 9etv) [1] as a starting point for fragment growing or scaffold hopping. The structurally validated binding pose at the heme cofactor provides a rational basis for designing analogs with improved affinity and selectivity that 5‑ or 8‑methyl isomers, lacking co‑crystal data, cannot offer.

IRAP Inhibitor Lead Optimization with Methylated Imidazo[1,5‑a]pyridine Cores

Programs targeting insulin‑regulated aminopeptidase (IRAP) for cognitive enhancement should prioritize the methylated imidazo[1,5‑a]pyridine core, as SAR studies demonstrate that removal of the methyl group from the bicyclic system decreases IRAP inhibitory potency [2]. The 6‑methyl scaffold serves as a suitable starting point for synthesizing focused libraries to explore position‑specific effects on IRAP inhibition and selectivity over aminopeptidase N (APN).

Synthetic Library Construction via C‑1 Diversification of 6‑Methylimidazo[1,5‑a]pyridine

Medicinal chemistry groups requiring a robust, diversifiable imidazo[1,5‑a]pyridine scaffold can exploit the established C‑1 iodination protocol for 6‑methylimidazo[1,5‑a]pyridine (56% isolated yield) to generate 1‑iodo intermediates suitable for Suzuki, Sonogashira, or Buchwald–Hartwig cross‑coupling. This synthetic route has been demonstrated in patent literature and provides a reliable entry into C‑1‑functionalized analog libraries that may not be accessible from 5‑ or 8‑methyl isomers with the same regiochemical outcome.

Physicochemical Profiling of Methyl‑Position Effects on LogP and Solubility

ADME scientists investigating the impact of regioisomeric methylation on lipophilicity and solubility can use 6‑methylimidazo[1,5‑a]pyridine (calculated LogP 2.2) as a reference compound to benchmark against the unsubstituted core and other methyl positional isomers. This data supports the construction of local QSAR models for predicting the physicochemical properties of more elaborate imidazo[1,5‑a]pyridine analogs and guides formulation strategies for early‑stage in vitro assays.

Quote Request

Request a Quote for 6-Methylimidazo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.